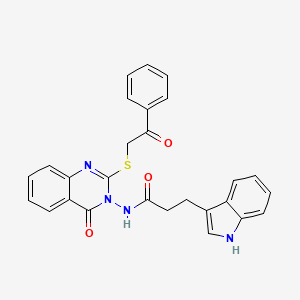![molecular formula C17H15N3O4S2 B2600609 (Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide CAS No. 868376-24-3](/img/structure/B2600609.png)
(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide is a useful research compound. Its molecular formula is C17H15N3O4S2 and its molecular weight is 389.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Biological Evaluation
Antimicrobial and Anticancer Potentials : A study involved the synthesis of 4-thiazolidinone derivatives, evaluating their in vitro antimicrobial and anticancer potentials. One compound demonstrated significant antimicrobial activity, while another showed notable anticancer activity. QSAR studies highlighted the importance of topological and electronic parameters in describing the antimicrobial activity of these synthesized compounds (A. Deep et al., 2016).
Thiazolides Against Protozoa and Bacteria : Thiazolides, represented by nitazoxanide, show a broad spectrum of activities against various pathogens, including helminths, protozoa, enteric bacteria, and viruses. The mechanism of action of thiazolides involves the reduction of the nitro group, generating a toxic intermediate in microaerophilic bacteria and parasites, and triggering apoptosis in proliferating mammalian cells (A. Hemphill, N. Müller, Joachim Müller, 2012).
Molecular Mechanism and Target Identification
- Nitroreductase Interaction : Research on Giardia lamblia nitroreductase (GlNR1) demonstrated its interaction with nitazoxanide and other thiazolides, suggesting that the antigiardial activity of these drugs could be mediated through inhibition of GlNR1. This provides insight into potential targets for thiazolides in treating protozoan infections (Joachim Müller et al., 2007).
Structure-Function Relationships
- Apoptosis in Tumor Cells : A study on thiazolides, particularly focusing on their structure-function relationship, revealed their capability to induce apoptosis in colorectal tumor cells. The research identified the bromide atom on the thiazole ring as crucial for cell death induction, emphasizing the role of caspase activation and GSTP1 expression (A. Brockmann et al., 2014).
Drug Synthesis
- Synthesis of Complex Derivatives : The synthesis of complex thiazole derivatives, like 2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide, involves reductive cyclization techniques. This process highlights the diverse chemical strategies employed to create novel compounds with potential biological activities (Prakash Bhaskar et al., 2019).
Mécanisme D'action
Target of action
The compound belongs to the class of benzothiazoles and thiophene carboxamides. Benzothiazoles are known to have a wide range of biological activities, including antimicrobial, antifungal, antiviral, anticancer, and anti-inflammatory effects . Thiophene carboxamides are often used in the synthesis of pharmaceuticals and agrochemicals.
Biochemical pathways
Without specific information on this compound, it’s difficult to say which biochemical pathways it might affect. Benzothiazoles and thiophene carboxamides can be involved in a variety of biochemical processes due to their broad range of biological activities .
Result of action
Based on the known activities of benzothiazoles and thiophene carboxamides, it might have antimicrobial, antifungal, antiviral, anticancer, or anti-inflammatory effects .
Propriétés
IUPAC Name |
N-(4-ethoxy-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-5-nitrothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4S2/c1-3-10-19-15-11(24-4-2)6-5-7-12(15)26-17(19)18-16(21)13-8-9-14(25-13)20(22)23/h3,5-9H,1,4,10H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKAFTHKMVJFUOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=NC(=O)C3=CC=C(S3)[N+](=O)[O-])N2CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2-methylphenyl)-1-phenyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2600526.png)
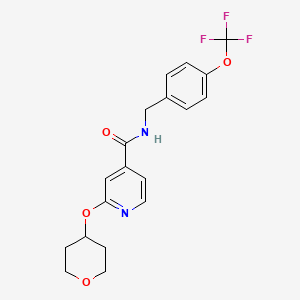

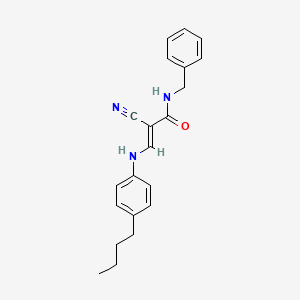
![N-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfonyl]glycine](/img/structure/B2600533.png)
![1-(4-fluorophenyl)-4-methoxy-N-[(2-methoxyphenyl)methyl]-6-oxopyridazine-3-carboxamide](/img/structure/B2600534.png)
![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((4-methoxy-2-nitrophenyl)amino)formamide](/img/structure/B2600535.png)
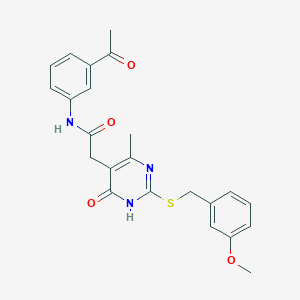
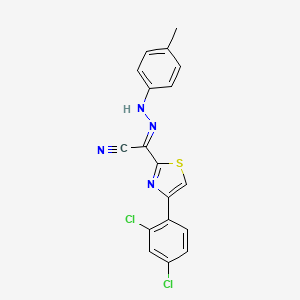
![N-(benzo[d][1,3]dioxol-5-yl)-2-(5-methoxy-2-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B2600539.png)
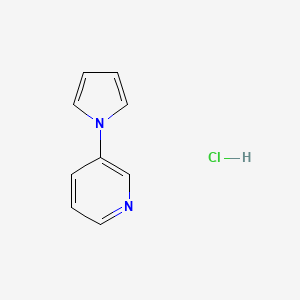
![N,2-dimethyl-3-(2-methyl-3H-imidazo[4,5-b]pyridin-3-yl)benzamide](/img/structure/B2600547.png)
![2-[(5-{[(3,5-Dimethyl-4-isoxazolyl)carbonyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetic acid](/img/structure/B2600548.png)
